Home > Products > Screening Compounds P102493 > N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide
N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide -

N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide

Catalog Number: EVT-4531174
CAS Number:
Molecular Formula: C10H13ClN2O3S
Molecular Weight: 276.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3-chlorophenyl)-N-(methylsulfonyl)alaninamide is a hypothetical organic compound belonging to the class of sulfonamides. It is characterized by the presence of a 3-chlorophenyl group, a methylsulfonyl group, and an alaninamide moiety. While this specific compound is not discussed in the provided literature, similar compounds containing 3-chlorophenyl groups have been investigated for various biological activities, including antifungal [], antidepressant [], and anti-inflammatory properties []. These compounds often exhibit their effects through interactions with specific enzymes or receptors.

Mechanism of Action
  • Enzyme Inhibition: Analogous to the antifungal activity of compound SCU2028 [], N-(3-chlorophenyl)-N-(methylsulfonyl)alaninamide might inhibit specific enzymes crucial for fungal growth or survival. This inhibition could stem from the 3-chlorophenyl group fitting into a hydrophobic pocket of the target enzyme.
  • Receptor Binding: Similar to the antidepressant activity of OPC-14523 [, ], the molecule could potentially bind to specific receptors in the central nervous system, affecting neurotransmitter levels or neuronal activity. This binding might involve interactions between the 3-chlorophenyl group and aromatic residues in the receptor.

N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028)

  • Compound Description: SCU2028 is a novel pyrazole-4-carboxamide derivative synthesized and investigated for its antifungal activity. It exhibited promising in vivo and in vitro activity against Rhizoctonia solani, a fungus causing rice sheath blight. Molecular docking studies suggested SCU2028 targets the succinate dehydrogenase (SDH) enzyme. []

(Z)-2-(3-Chlorophenyl)-N’-hydroxyacetamidine (2)

  • Compound Description: This compound was synthesized and characterized using spectroscopic methods (NMR, IR, UV-Vis) and single-crystal X-ray diffraction. The study focused on its synthesis and structural elucidation, without mentioning specific biological activities. []

N-(3-Chlorophenyl)-N′-(2-methylphenyl)succinamide Monohydrate

  • Compound Description: This research paper reports the crystal structure of N-(3-Chlorophenyl)-N′-(2-methylphenyl)succinamide monohydrate, determined by X-ray diffraction. The study primarily focuses on the compound's solid-state conformation and hydrogen-bonding interactions within the crystal lattice. []

6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines

  • Compound Description: This study explores the synthesis of a series of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines using different dehydrosulfurization methods. The research primarily focuses on synthetic methodology and doesn't delve into biological activity. []

2-(3-Chlorophenyl)histamine (CPH)

  • Compound Description: CPH is a potent and selective histamine H1 receptor agonist. In the study, CPH was investigated in HL-60 cells, where it induced calcium mobilization, activated phospholipases, and stimulated GTP hydrolysis by Gi proteins. Interestingly, some of its effects were independent of known histamine receptor subtypes. []

4-(N-(3-Chlorophenyl)carbamoyloxy)-2-butynyltrimethylammonium Chloride (McN-A-343)

  • Compound Description: McN-A-343 is a known muscarinic, ganglionic stimulant. This research paper describes the synthesis and pharmacological evaluation of various stereochemical analogs of McN-A-343 to explore the structure-activity relationships for its ganglionic stimulating activity. []

Tolfenamic acid

  • Compound Description: Tolfenamic acid, also known as N-(2-methyl-3-chlorophenyl)anthranilic acid, exists in two polymorphic forms. This study characterized these forms using X-ray diffraction and analyzed their crystal structures, highlighting conformational differences and relative stabilities. []

2-[2-(3-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione

  • Compound Description: The study focuses on the crystal structure determination of 2-[2-(3-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione using X-ray diffraction. The research highlights the influence of intra- and intermolecular interactions, particularly hydrogen bonding, on its solid-state packing. []

2-(4-Chlorophenyl)-N-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamide

  • Compound Description: This paper describes lyophilized formulations of 2-(4-Chlorophenyl)-N-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamide, highlighting their potential use in treating cancer. []

2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide

  • Compound Description: This research presents the crystal structure of 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide, determined using X-ray diffraction. The study focuses on its solid-state structure without delving into biological activity. []

(E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide

  • Compound Description: This paper reports the synthesis, crystal structure, and computational studies (DFT, Hirshfeld surface analysis, molecular docking) of (E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide. []

2-(6-(4-(3-Chlorophenyl)piperazin-1-yl)hexyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Hydrochloride (7a·HCl)

  • Compound Description: This study describes a novel, eco-friendly microwave-assisted method for synthesizing 7a·HCl, a potent ligand with high affinity for the serotonin 5-HT1A receptor. In vivo studies demonstrated its antidepressant-like activity in the forced swim test in mice. []

2-Phenylquinoline-Based Bis-Methoxymethyl-1,2,3-Triazoles

  • Compound Description: This study focuses on synthesizing a series of novel 2-phenylquinoline-conjugated bis-triazole analogs and evaluating their antimicrobial activities. Some compounds displayed promising activity against both Gram-positive and Gram-negative bacteria and fungal strains. Molecular docking studies suggested their potential as inhibitors of the COVID-19 main protease. []

8-Substituted-2,5-dihydro-2-(3-chlorophenyl/4-chlorophenyl)-4-(4-methylphenyl)-1,5-benzothiazepines

  • Compound Description: This research focuses on synthesizing a series of 8-substituted-2,5-dihydro-2-(3-chlorophenyl/4-chlorophenyl)-4-(4-methylphenyl)-1,5-benzothiazepines and evaluating their antimicrobial potential. Some compounds showed potent activity against both Gram-positive and Gram-negative bacteria and fungi. []

(2R,4R)-N-(4-chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide (PD 0348292)

  • Compound Description: PD 0348292 is a potent, selective, orally bioavailable factor Xa inhibitor discovered through structure-activity relationship studies based on a proline scaffold. The compound progressed to phase II clinical trials for treating thrombotic disorders. []

4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides

  • Compound Description: This study reports the synthesis and biological evaluation of a series of chlorophenyl-furfuryl-based 1,2,4-triazole derivatives as 15-lipoxygenase (15-LOX) inhibitors. Several compounds demonstrated potent inhibitory activity against soybean 15-LOX, suggesting their potential as anti-inflammatory agents. []

N-tert-Butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide

  • Compound Description: This research describes an efficient synthesis of N-tert-butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide, a CCKB antagonist, in its optically active form. []

N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide

  • Compound Description: This patent describes the solid-state forms of N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide and an improved process for its preparation. []

1-n-Butyl-2-(3′-chlorophenyl)-1H-benzimidazole-5-carbonitrile Hemihydrate

  • Compound Description: This study reports the synthesis and crystal structure determination of two 5-cyanobenzimidazole derivatives, including 1-n-butyl-2-(3′-chlorophenyl)-1H-benzimidazole-5-carbonitrile hemihydrate, elucidated using X-ray diffraction. []

2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole

  • Compound Description: This paper focuses on the crystal structure analysis of 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole using X-ray diffraction. The research primarily elucidates its solid-state conformation, hydrogen bonding patterns, and intermolecular interactions. []

5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole Derivatives

  • Compound Description: This study explores the synthesis and biological evaluation of a series of novel 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives for their antibacterial, hemolytic, and thrombolytic activities. []

1-(3-Chlorophenyl)piperazin-1-ium Picrate–Picric Acid (2/1)

  • Compound Description: This research investigates the crystal structure of 1-(3-chlorophenyl)piperazin-1-ium picrate–picric acid (2/1) salt using X-ray diffraction, focusing on its conformation, hydrogen bonding interactions, and crystal packing. []

N-(3-Chlorophenyl)benzenesulfonamide

  • Compound Description: This paper describes the crystal structure determination of N-(3-Chlorophenyl)benzenesulfonamide using X-ray diffraction. The study focuses on its solid-state conformation and intermolecular interactions, particularly hydrogen bonding patterns. []

N-(3-Chlorophenyl)acetamide (3CPA)

  • Compound Description: This study focuses on the conformational analysis of 3CPA using X-ray crystallography. It compares its structure to other substituted acetanilides, highlighting the influence of the chloro substituent's position on the N-H bond conformation. []

N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (I)

  • Compound Description: This study reports the crystal structures of two 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, including compound (I), determined using X-ray diffraction. The research highlights their conformational features and intermolecular interactions in the solid state. []

4-(4-Chlorophenyl)-5-[1-(4-chlorophenyl)-2-methyl-2-nitropropyl]-1,2,3-selenadiazole

  • Compound Description: This research paper reports the crystal structure of 4-(4-chlorophenyl)-5-[1-(4-chlorophenyl)-2-methyl-2-nitropropyl]-1,2,3-selenadiazole, elucidated using X-ray diffraction. The study focuses on its molecular geometry and intermolecular interactions. []

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364)

  • Compound Description: MK-0364 is a potent, selective, orally bioavailable cannabinoid-1 receptor inverse agonist discovered through structure-activity relationship studies. It demonstrated efficacy in preclinical models of obesity and was advanced to clinical trials. []

(1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine (4)

  • Compound Description: This study reports the synthesis and X-ray crystal structure of compound (4), confirming its (E)-configuration. The research focuses on its synthesis and structural characterization as a potential intermediate for new antifungal agents. []

2-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetyl}-4-thiosemicarbazides (2a–c)

  • Compound Description: This study focuses on synthesizing a series of heterocyclic compounds, including compounds 2a-c, derived from a 1,2,4-triazole scaffold. The research evaluates their inhibitory activity against lipase and α-glucosidase enzymes. []

3-(p-chlorophenyl)-4-phenyl-4,5-dihydroisoxazole-5-spiro-2′-1′,2′,3′,4′-tetrahydronaphthalen-1′-one

  • Compound Description: This study reports the crystal structure of 3-(p-chlorophenyl)-4-phenyl-4,5-dihydroisoxazole-5-spiro-2′-1′,2′,3′,4′-tetrahydronaphthalen-1′-one, elucidated using X-ray diffraction. The research focuses on its molecular geometry and hydrogen bonding patterns. []

N'-Substituted-2-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Derivatives

  • Compound Description: This research explores the synthesis and antibacterial evaluation of a series of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives. Some of these compounds exhibited moderate inhibitory activity against Gram-negative and Gram-positive bacterial strains. []

2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

  • Compound Description: This study focuses on the crystal structure determination of 2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide using X-ray diffraction. The research highlights its molecular geometry and intermolecular hydrogen bonding interactions. []
  • Compound Description: This study investigates novel ligands targeting "peripheral" type benzodiazepine receptors (PBR). The research explores the synthesis and binding affinities of several compounds, including the ones mentioned above, highlighting their potential as pharmacological tools. []
  • Compound Description: This study explores the synthesis and pharmacological properties of compounds 2 and 3, which are tertiary 2-haloethylamine derivatives of the muscarinic agent McN-A-343. Both compounds were found to cyclize to an aziridinium ion, exhibiting reduced potency compared to McN-A-343 in stimulating ganglionic muscarinic receptors. []
  • Compound Description: This research focuses on synthesizing and evaluating the pharmacological properties of a series of amide, urea, and carbamate analogs of McN-A-343. The study aimed to understand the structure-activity relationships for ganglionic stimulant activity and affinity for muscarinic receptors. []

N-(2,3-Dichlorophenyl)-2,2,2-trimethylacetamide

  • Compound Description: This study investigates the conformational preferences of N-(2,3-Dichlorophenyl)-2,2,2-trimethylacetamide using X-ray crystallography. The research compares its structure to other related acetanilides, highlighting the influence of substituents on N-H bond conformation. []
  • Compound Description: This study examines the effect of ring substitution on the molecular geometry of a series of N-(2/3/4-substituted-phenyl)-2,2-dichloroacetamides using X-ray crystallography. The research correlates the structural data with their 35Cl NQR spectra. []

Properties

Product Name

N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide

IUPAC Name

2-(3-chloro-N-methylsulfonylanilino)propanamide

Molecular Formula

C10H13ClN2O3S

Molecular Weight

276.74 g/mol

InChI

InChI=1S/C10H13ClN2O3S/c1-7(10(12)14)13(17(2,15)16)9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H2,12,14)

InChI Key

ORXUKDPOHMJPPW-UHFFFAOYSA-N

SMILES

CC(C(=O)N)N(C1=CC(=CC=C1)Cl)S(=O)(=O)C

Canonical SMILES

CC(C(=O)N)N(C1=CC(=CC=C1)Cl)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.